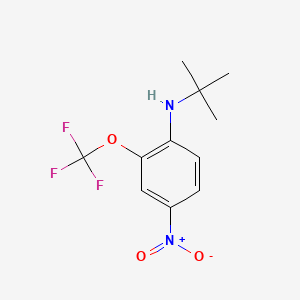

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1352318-51-4 . It has a molecular weight of 278.23 and its molecular formula is C11H13F3N2O3 .

Molecular Structure Analysis

The InChI code for “N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” is 1S/C11H13F3N2O3/c1-10(2,3)15-8-5-4-7(16(17)18)6-9(8)19-11(12,13)14/h4-6,15H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” has a molecular weight of 278.23 . Its molecular formula is C11H13F3N2O3 . Unfortunately, specific physical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data.Scientific Research Applications

Metalation and Functionalization

Trifluoromethoxy-substituted anilines undergo metalation, a process involving hydrogen/lithium permutation, with site selectivity depending on the N-protective group. This reaction enables the selective functionalization of N-tert-butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline, facilitating the synthesis of various products. For example, reactions with tert-butyllithium and sec-butyllithium lead to different products through electrophilic trapping, showcasing the compound's versatility in organic synthesis and the potential for creating new benzodiazepines (Leroux, Castagnetti, & Schlosser, 2003).

Regioselective Nitration

The compound also plays a role in the regioselective nitration of N-alkyl anilines using tert-butyl nitrite. This method efficiently produces N-nitroso N-alkyl nitroanilines, which are valuable intermediates that can be converted into other functionalized anilines, such as N-alkyl phenylenediamines and N-alkyl nitroanilines. This reaction showcases the compound's utility in synthesizing nitroanilines under mild conditions, providing a pathway to synthetically useful intermediates (Chaudhary et al., 2018).

Oxidation Reactions

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline is also relevant in oxidation reactions. For instance, dirhodium-catalyzed oxidations of anilines with tert-butyl hydroperoxide (TBHP) are highly efficient, utilizing tert-butylperoxy radicals as oxidants. This method demonstrates the compound's role in the selective oxidation of phenols and anilines, offering a pathway to various oxidized products with potential applications in synthetic chemistry (Ratnikov et al., 2011).

Safety and Hazards

“N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name |

N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c1-10(2,3)15-8-5-4-7(16(17)18)6-9(8)19-11(12,13)14/h4-6,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNGJEYVRZPVIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718328 |

Source

|

| Record name | N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-51-4 |

Source

|

| Record name | Benzenamine, N-(1,1-dimethylethyl)-4-nitro-2-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)

![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)